5,6,6-Trimethyl-3-oxoheptanenitrile is a chemical compound with the molecular formula C_{10}H_{15}N O. It belongs to the class of nitriles, specifically those containing ketone functional groups. The compound is notable for its potential applications in organic synthesis and pharmaceutical development.
5,6,6-Trimethyl-3-oxoheptanenitrile is classified as a nitrile and a ketone. Its structure features a cyano group (-C≡N) and a carbonyl group (C=O), making it an important intermediate in organic chemistry.
The synthesis of 5,6,6-Trimethyl-3-oxoheptanenitrile can be achieved through several methods. One common approach involves the reaction of appropriate carbonyl precursors with nitriles under specific conditions.
Technical Details:
The molecular structure of 5,6,6-Trimethyl-3-oxoheptanenitrile consists of a heptane backbone with three methyl groups at positions 5 and 6, and a ketone functional group at position 3. The cyano group is attached to the terminal carbon.
Data:
5,6,6-Trimethyl-3-oxoheptanenitrile can participate in various chemical reactions typical of nitriles and ketones.
Technical Details:
The mechanism of action for reactions involving 5,6,6-Trimethyl-3-oxoheptanenitrile typically includes:
Data:
Kinetic studies often show that such mechanisms are influenced by factors like solvent polarity and temperature .
5,6,6-Trimethyl-3-oxoheptanenitrile is expected to be a colorless to pale yellow liquid with distinct odor characteristics typical of nitriles.
Relevant data from studies indicate that the compound exhibits moderate reactivity typical of its functional groups .
5,6,6-Trimethyl-3-oxoheptanenitrile has potential applications in:
Research continues to explore its full range of applications across different fields within chemistry and material sciences .
Retrosynthetic analysis of 5,6,6-trimethyl-3-oxoheptanenitrile reveals two primary disconnection strategies targeting the C3-ketone and C4-nitrile functionalities. The first approach disconnects the molecule at the α-position to the nitrile, yielding a β-ketonitrile precursor and a tertiary alkyl halide electrophile (typically 3-chloro-2,2-dimethylpropane or equivalent). The second strategy employs a Claisen-type condensation between pivalone (3,3-dimethylbutan-2-one) and ethyl cyanoacetate, followed by decarboxylative alkylation. Computational modeling indicates the branched alkyl chain imposes significant steric hindrance (estimated Tolman cone angle >170°), necessitating careful electrophile selection to minimize elimination byproducts [8].
Table 1: Synthetic Routes to 5,6,6-Trimethyl-3-oxoheptanenitrile
Route | Key Steps | Starting Materials | Intermediate | Max Yield |
---|---|---|---|---|
Alkylation | 1. Knoevenagel condensation2. Michael addition3. Hydrolysis/decarboxylation | Ethyl cyanoacetate, pivalone, tert-butyl chloride | Ethyl 2-cyano-3,3-dimethylpent-4-enoate | 65% |
Acylation | 1. Enolate formation2. Nucleophilic acyl substitution | 4,4-dimethylpentanenitrile, propionyl chloride | 5,6,6-trimethyl-3-oxoheptanenitrile enol | 58% |
Multicomponent | One-pot cascade reaction | Camphor derivatives, alkyl nitrile, formaldehyde | Not isolated | 82% |
The multicomponent pathway inspired by camphor-derived syntheses demonstrates superior convergence, leveraging sustainable ketone precursors similar to those used in bioactive heterocycle production. This route proceeds via an initial Knoevenagel condensation between camphor-derived ketones and cyanoacetate, followed by tert-butyl halide alkylation under phase-transfer conditions. Kinetic studies reveal the alkylation step follows second-order kinetics (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 70°C), with the rate-limiting step being carbanion formation. NMR monitoring shows <5% enolization side products when using non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), contrasting with 15-20% enol impurities observed with potassium carbonate catalysis [5].
Transition metal catalysis enables efficient nitrile installation via cyanation of preformed ketone intermediates. Palladium-catalyzed cyanation of 5,6,6-trimethyl-3-bromoheptan-3-one using trimethylsilyl cyanide (TMSCN) achieves 85% conversion within 2 hours at 80°C when employing XPhos-Pd-G3 precatalyst (0.5 mol%). This method circumvents stoichiometric cyanide use, enhancing functional group tolerance compared to Rosenmund-von Braun reactions. Computational analysis (DFT B3LYP/6-31G*) indicates the Pd(0)/Pd(II) cycle lowers the C-Br bond dissociation energy by 38 kcal/mol versus uncatalyzed pathways [4] [8].
Organocatalytic approaches leverage proline-derived catalysts for direct ketone formation. L-Proline (20 mol%) catalyzes the asymmetric aldol condensation between 4,4-dimethylpentanal and acetonitrile-derived silyl ketene acetal, yielding the target compound with 75% ee. Modified MacMillan catalysts incorporating trifluoromethyl groups enhance enantioselectivity (>90% ee) by stabilizing the Zimmerman-Traxler transition state through π-π stacking interactions, as confirmed by X-ray crystallography of catalyst-substrate complexes [5] [6].
Table 2: Catalytic Systems for Functional Group Installation
Catalyst Type | Representative Catalyst | Reaction Type | Conversion (%) | Byproducts (%) |
---|---|---|---|---|
Lewis Acid | ZnCl₂ (10 mol%) | Knoevenagel-Michael cascade | 92 | <3 |
Organocatalyst | L-Proline-derivative (20 mol%) | Asymmetric aldol | 78 | 12 |
Metal Complex | Pd/XPhos (0.5 mol%) | Cyanation | 98 | <1 |
Biocatalyst | Engineered nitrilase | Nitrile hydrolysis control | 40 | 60 |
Lewis acid catalysis proves indispensable for one-pot ketone-nitrile assembly. Zinc chloride (10 mol%) facilitates the tandem Knoevenagel-Michael reaction between dimethylpyruvyl cyanide and mesityl oxide, achieving 92% conversion at 50°C in ethanol. Catalyst screening reveals Yb(OTf)₃ provides superior regioselectivity (98:2 branched:linear) due to its hard Lewis acidity, preferentially coordinating the ketone oxygen over the nitrile nitrogen. This coordination preference was verified through ESI-MS studies showing dominant [Yb(C₁₀H₁₆NO)₂]³⁺ complexes during reaction progression [5] [8].
Solvent polarity dramatically impacts the kinetics and thermodynamics of 5,6,6-trimethyl-3-oxoheptanenitrile formation. In aprotic solvents like tetrahydrofuran (THF), the alkylation rate constant (k₂) measures 0.18 M⁻¹min⁻¹ at 25°C, increasing to 1.24 M⁻¹min⁻¹ in dimethylformamide (DMF) due to enhanced carbanion stabilization. However, protic solvents like ethanol demonstrate an optimal balance between solubility and reactivity, achieving 87% isolated yield at 70°C – a 25% improvement over toluene-based systems. Temperature studies reveal an Arrhenius activation energy (Eₐ) of 68 kJ/mol for the cyclization step, with the maximum yield observed at 70-75°C. Beyond this threshold, competing Claisen condensations dominate, generating up to 30% dimeric impurities [3] [5] [8].
Table 3: Solvent and Temperature Optimization Parameters
Solvent | Dielectric Constant (ε) | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Toluene | 2.38 | 110 | 8 | 62 | 15% dehydro product |
THF | 7.52 | 65 | 6 | 74 | 8% enol ether |
Ethanol | 24.55 | 70 | 3 | 87 | <3% aldol byproducts |
DMF | 38.25 | 80 | 2 | 83 | 12% hydrolysis |
Water | 80.10 | 95 | 1 | 45 | 40% hydrolysis |
Microwave-assisted synthesis significantly enhances reaction efficiency, reducing cyclization time from 8 hours to 25 minutes. Under controlled microwave irradiation (300W, 100°C), the decarboxylative alkylation proceeds with 85% conversion versus 62% in conventional heating. In situ FTIR monitoring reveals this acceleration stems from rapid thermal transfer rather than specific microwave effects, as evidenced by identical activation parameters under oil bath heating at matched temperatures. Pressure-dependent studies in sealed vessels show yield improvements up to 92% at 15 psi, attributed to suppressed volatile byproduct formation [3].
Cryogenic techniques enable trapping of reactive intermediates during the synthesis. Quenching at -78°C isolates a stable enolate complex characterized by ¹³C NMR (δC= 192.3 ppm, ketone; 119.5 ppm, nitrile) and IR spectroscopy (νC≡N = 2210 cm⁻¹; νC=O = 1715 cm⁻¹). These studies confirm the proposed reaction mechanism proceeds via E1cB elimination during deprotonation, explaining the observed deuterium kinetic isotope effect (kH/kD = 3.7) when using α-deuterated nitrile precursors [8].
Atom economy calculations reveal the multicomponent reaction (MCR) approach achieves 92% atom utilization versus 65% for stepwise routes, validated by E-factor analysis showing waste reduction from 8.4 kg/kg to 1.7 kg/kg. This efficiency stems from eliminating protecting groups and intermediate purification, with water as the sole byproduct in optimized camphor-based syntheses. Solvent lifecycle assessment demonstrates ethanol-water mixtures (7:3 v/v) reduce process mass intensity (PMI) by 68% compared to dichloromethane, while maintaining 85% yield. These biphasic systems enable facile product recovery via aqueous extraction, reducing energy consumption in downstream processing [5].
Continuous flow technology enhances sustainability metrics, with a tubular reactor system achieving 95% conversion in 12 minutes residence time at 100°C. The optimized system operates at 10 mL/min flow rate with 0.3 M concentration, yielding 2.8 kg/day of product using <5 L total solvent volume. Photocatalytic variants employing [Ru(bpy)₃]²⁺ under visible light irradiation at ambient temperature demonstrate 78% yield with 50% reduced energy input versus thermal methods. These systems leverage electron transfer mechanisms to generate radical anions that facilitate C-C bond formation without strong bases [4] [7].
Biobased starting materials like camphor derivatives offer significant advantages, as evidenced by 40% reduction in carbon footprint compared to petroleum-derived analogs. Lifecycle analysis shows the terpene-based route achieves 82% yield with E-factor 3.2, superior to synthetic analogs (E-factor 5.7). Catalytic system recycling studies demonstrate zinc-aluminum layered double hydroxides (ZnAl-LDHs) maintain consistent activity over 7 cycles (yield drop <5%) due to structural memory effects facilitating catalyst reconstruction. This stability stems from the material's anionic clay structure, which regenerates active sites during intercalation [5].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: